CCT241533

Beschreibung

Eigenschaften

IUPAC Name |

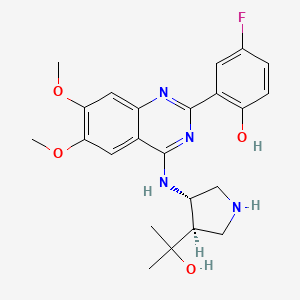

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZASIAXCPXTISQ-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262849-73-9 | |

| Record name | CCT-241533 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262849739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCT-241533 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D8PWX59X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CCT241533: A Potent and Selective CHK2 Inhibitor for Advancing Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action of CCT241533

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, cellular effects, and therapeutic potential of this compound, with a focus on its role in the DNA damage response and its synergistic relationship with PARP inhibitors.

Core Mechanism of Action: Targeting the DNA Damage Response

This compound is an ATP-competitive inhibitor of CHK2, a critical serine/threonine kinase that plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs).[1][2][3] X-ray crystallography has confirmed that this compound binds directly to the ATP pocket of the CHK2 kinase domain.[1][3][4] By occupying this site, this compound effectively blocks the kinase activity of CHK2, preventing the phosphorylation of its downstream targets.

The activation of CHK2 is a key step in the ATM (Ataxia Telangiectasia Mutated)-mediated signaling pathway, which is triggered by the detection of DSBs by the MRE11-RAD50-NBS1 (MRN) complex.[3] Activated ATM phosphorylates CHK2 at threonine 68, leading to CHK2 dimerization and full activation through autophosphorylation.[3] Activated CHK2 then phosphorylates a range of substrates involved in DNA repair, cell cycle arrest, and apoptosis, including p53, Cdc25A, and BRCA1.[1]

This compound's inhibition of CHK2 disrupts this signaling cascade, leading to several key cellular consequences:

-

Inhibition of CHK2 Autophosphorylation: this compound effectively blocks the autophosphorylation of CHK2 at serine 516 (S516), a key biomarker of its activation.[1][2][4]

-

Abrogation of Downstream Signaling: By inhibiting CHK2, this compound prevents the phosphorylation of downstream targets, thereby interfering with the cell's ability to arrest the cell cycle and initiate DNA repair in response to damage.

-

HDMX Degradation: Treatment with this compound has been shown to inhibit the degradation of HDMX, a negative regulator of the tumor suppressor p53.[1][2][4]

Figure 1: this compound inhibits CHK2, disrupting the DNA damage response pathway.

Quantitative Data Presentation

The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Parameter | Value (nM) | Selectivity (fold vs CHK2) | Reference |

| CHK2 | Kinase Assay | IC50 | 3 | - | [1][5] |

| CHK2 | Kinase Assay | Ki | 1.16 | - | [1][5] |

| CHK1 | Kinase Assay | IC50 | 245 | 82 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| HT-29 | Colon Cancer | GI50 | 1.7 | [1][5] |

| HeLa | Cervical Cancer | GI50 | 2.2 | [1][5] |

| MCF-7 | Breast Cancer | GI50 | 5.1 | [1][5] |

Table 3: Kinase Selectivity Profile of this compound

A screen of this compound at a concentration of 1 µM against a panel of 85 kinases revealed a high degree of selectivity for CHK2.[1]

| Kinase | % Inhibition at 1 µM |

| CHK2 | >95% |

| PHK | >80% |

| MARK3 | >80% |

| GCK | >80% |

| MLK1 | >80% |

| Other 80 kinases | <80% |

Synergistic Effects with PARP Inhibitors

A significant finding in the preclinical evaluation of this compound is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][4][5] While this compound alone does not significantly enhance the cell-killing effects of various genotoxic agents, its combination with PARP inhibitors leads to a synergistic increase in cancer cell death, particularly in p53-deficient cells.[1]

The proposed mechanism for this synergy involves the dual inhibition of critical DNA repair pathways. PARP inhibitors trap PARP on DNA, leading to the formation of DSBs during replication. In response, cells activate the CHK2 pathway to repair this damage. By inhibiting CHK2 with this compound, the cell's ability to repair these PARP inhibitor-induced DSBs is compromised, leading to an accumulation of lethal DNA damage and subsequent apoptosis.[1] This is supported by the observation that PARP inhibitor treatment alone induces CHK2 activation (pS516), which is abolished by co-treatment with this compound.[1][4][5]

Figure 2: this compound potentiates PARP inhibitor-induced cell death by blocking DNA repair.

Experimental Protocols

In Vitro CHK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CHK2.

Methodology:

-

Recombinant CHK2 enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of a peptide substrate and ATP.

-

The amount of phosphorylated substrate is quantified, typically using a radiometric or fluorescence-based method.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Growth Inhibition (GI50) Assay

Objective: To determine the concentration of this compound that causes a 50% reduction in cell growth.

Methodology (Sulforhodamine B - SRB Assay):

-

Cancer cell lines (e.g., HT-29, HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 96 hours).

-

Following treatment, cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a plate reader, and the GI50 is calculated from the dose-response curve.

Immunoblotting for CHK2 Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of CHK2 and its downstream targets.

Methodology:

-

Cells are treated with a DNA damaging agent (e.g., etoposide) in the presence or absence of this compound.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for total CHK2, phospho-CHK2 (S516), and other relevant pathway proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

References

- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]

- 2. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

CCT241533: A Potent and Selective CHK2 Inhibitor for Advancing Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals, primarily from double-strand breaks, to coordinate cell cycle arrest, DNA repair, and apoptosis. Its role in maintaining genomic integrity has positioned it as a compelling target for cancer therapy, particularly in tumors with defects in other DNA damage response pathways, such as those with p53 mutations. CCT241533 has emerged as a highly potent and selective ATP-competitive inhibitor of CHK2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and its synergistic potential with other anticancer agents, most notably PARP inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of CHK2-targeted therapies.

Introduction

The DNA Damage Response (DDR) is a complex network of signaling pathways essential for maintaining genomic stability. A key player in this network is the Ataxia Telangiectasia Mutated (ATM) kinase, which, upon activation by DNA double-strand breaks (DSBs), phosphorylates and activates CHK2.[1][2] Activated CHK2, in turn, phosphorylates a multitude of downstream substrates, including p53 and CDC25 phosphatases, to orchestrate a cellular response that can range from cell cycle arrest to apoptosis.[1][3] In cancer cells, particularly those with a compromised p53 pathway, the reliance on other checkpoint mechanisms like the CHK2 pathway is often heightened. This creates a therapeutic window for CHK2 inhibitors to selectively sensitize cancer cells to DNA-damaging agents.

This compound is a novel and potent small molecule inhibitor of CHK2.[4] X-ray crystallography studies have confirmed that this compound binds to the ATP-binding pocket of CHK2, acting as an ATP-competitive inhibitor.[4] This guide delves into the technical details of this compound, providing a valuable resource for researchers in oncology and drug development.

Mechanism of Action and Biochemical Profile

This compound exerts its biological effects through the potent and selective inhibition of CHK2 kinase activity.[4][5] Its mechanism as an ATP-competitive inhibitor has been firmly established.[4]

Data Presentation: Biochemical Activity and Selectivity

| Parameter | Value | Notes |

| CHK2 IC50 | 3 nM | In vitro kinase assay.[4][5][6] |

| CHK2 Ki | 1.16 nM | In vitro kinase assay.[5][6] |

| CHK1 IC50 | 245 nM | Demonstrates ~80-fold selectivity for CHK2 over CHK1.[4][7] |

| hERG IC50 | 22 µM | Indicates low potential for cardiac toxicity.[5] |

| Kinase Selectivity | Minimal cross-reactivity against a panel of 85 kinases at 1 µM. | Greater than 80% inhibition was observed for only four other kinases: PHK, MARK3, GCK, and MLK1.[4][7] |

| Mouse Plasma Protein Binding | 99% | High plasma protein binding.[4] |

Cellular Activity

This compound effectively inhibits CHK2 activity within human tumor cell lines, leading to the suppression of downstream signaling events initiated by DNA damage.[4][5] This cellular activity has been demonstrated through the inhibition of CHK2 autophosphorylation at Serine 516 (S516), a key marker of CHK2 activation, as well as the prevention of CHK2-mediated degradation of its substrate, HDMX.[4]

Data Presentation: Cellular Growth Inhibition

| Cell Line | Cancer Type | p53 Status | This compound GI50 (µM) |

| HT-29 | Colon Carcinoma | Mutant | 1.7 |

| HeLa | Cervical Carcinoma | Wild-type (functionally compromised by HPV E6) | 2.2 |

| MCF-7 | Breast Adenocarcinoma | Wild-type | 5.1 |

GI50 (Growth Inhibition 50) values were determined using a 96-hour Sulforhodamine B (SRB) assay.[4][5]

Synergy with PARP Inhibitors

A significant finding in the preclinical evaluation of this compound is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in p53-defective tumor cells.[4] PARP inhibitors trap PARP enzymes on DNA, leading to the formation of DSBs during replication. In cells with functional CHK2, the activation of the CHK2 pathway can lead to cell cycle arrest and DNA repair, thus mitigating the cytotoxic effects of PARP inhibition. By inhibiting CHK2, this compound prevents this protective response, leading to a synergistic increase in cancer cell death.[4] This potentiation is accompanied by the abolition of the PARP inhibitor-induced increase in CHK2 S516 phosphorylation, confirming that the synergistic effect is mediated through CHK2 inhibition.[4]

Experimental Protocols

In Vitro CHK2 Kinase Assay

This protocol is a representative method for determining the in vitro potency of this compound against recombinant human CHK2.

-

Objective: To measure the IC50 of this compound for CHK2.

-

Principle: A radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a peptide substrate.

-

Materials:

-

Recombinant human CHK2 enzyme.

-

Peptide substrate (e.g., a synthetic peptide containing the CHK2 recognition motif).

-

[γ-³³P]ATP.

-

This compound (serially diluted).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

96-well filter plates.

-

Phosphoric acid wash solution.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the CHK2 enzyme and the peptide substrate in the kinase assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the enzyme/substrate mixture to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide.

-

Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cellular Cytotoxicity (SRB) Assay

This protocol details the Sulforhodamine B (SRB) assay used to determine the growth-inhibitory effects of this compound on adherent cancer cell lines.

-

Objective: To determine the GI50 of this compound in various cell lines.

-

Principle: The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.

-

Materials:

-

Cancer cell lines (e.g., HT-29, HeLa, MCF-7).

-

Complete cell culture medium.

-

This compound (serially diluted).

-

Trichloroacetic acid (TCA).

-

Sulforhodamine B (SRB) solution.

-

Tris base solution.

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plates for 96 hours.

-

Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the protein-bound dye by adding Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each this compound concentration and determine the GI50 value.

-

Western Blotting for CHK2 Phosphorylation

This protocol describes the detection of CHK2 autophosphorylation at S516 in response to DNA damage and its inhibition by this compound.

-

Objective: To assess the inhibitory effect of this compound on CHK2 activation in cells.

-

Principle: Immunoblotting to detect total and phosphorylated CHK2 proteins.

-

Materials:

-

Cancer cell lines (e.g., HT-29).

-

This compound.

-

DNA damaging agent (e.g., etoposide).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-phospho-CHK2 (Ser516) antibody.

-

Mouse anti-total CHK2 antibody.

-

Mouse anti-GAPDH antibody (loading control).

-

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells and allow them to grow to a suitable confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Induce DNA damage by treating cells with etoposide (B1684455) for a specified time (e.g., 5 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total CHK2 and GAPDH as controls.

-

Visualizations

Signaling Pathway

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

CCT241533: A Technical Guide to a Selective CHK2 Inhibitor in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CCT241533, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2). CHK2 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). This document details the mechanism of action of this compound, summarizes its in vitro efficacy and selectivity, outlines key experimental methodologies for its characterization, and visualizes its role in cellular signaling pathways. The primary focus is on its function as a molecular probe and its synergistic effects with PARP inhibitors, offering a potential therapeutic strategy in oncology, particularly for p53-deficient cancers.

Introduction to this compound and the DNA Damage Response

The DNA damage response is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair.[1] A key pathway in the response to DSBs is initiated by the MRN complex (MRE11-RAD50-NBS1) which recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM, in turn, phosphorylates a multitude of downstream targets, including CHK2.[1][2] Activated CHK2 plays a pivotal role in orchestrating cell cycle arrest, DNA repair, and apoptosis.[2][3] Given its central role, inhibition of CHK2 has been explored as a therapeutic strategy to sensitize cancer cells to DNA damaging agents.

This compound is a small molecule inhibitor designed to selectively target CHK2.[3][4] Its development has provided a valuable tool for dissecting the specific roles of CHK2 in the DDR and has revealed a significant synthetic lethal interaction with Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][5]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of CHK2.[3][6] X-ray crystallography studies have confirmed that this compound binds directly to the ATP-binding pocket of the CHK2 kinase domain.[2][3][4][6][7] This binding prevents the phosphorylation of CHK2 substrates, thereby abrogating its downstream signaling functions.

In response to DNA damage, ATM phosphorylates CHK2 on Threonine 68 (T68), which is a crucial step for CHK2 dimerization and full activation.[2][3] This is followed by autophosphorylation at sites including Serine 516 (S516), which serves as a biomarker for CHK2 activity.[2][3] this compound effectively blocks this autophosphorylation at S516.[3][4][8][9] Furthermore, it inhibits the characteristic band-shift of CHK2 observed on immunoblots following DNA damage and prevents the degradation of HDMX, a known CHK2 substrate.[3][4][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| CHK2 | IC₅₀ | 3 nM | [2][3][4][7][8][9] |

| CHK2 | Kᵢ | 1.16 nM | [3][6][8][9] |

| CHK1 | IC₅₀ | 190 - 245 nM | [2][3][6][8][9] |

| hERG | IC₅₀ | 22 µM | [8][9] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant.

Table 2: Growth Inhibitory Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | GI₅₀ (µM) | Reference |

| HT-29 | Colon Carcinoma | Defective | 1.7 | [3][6][8] |

| HeLa | Cervical Carcinoma | Defective | 2.2 | [3][6][8] |

| MCF-7 | Breast Adenocarcinoma | Wild-Type | 5.1 | [3][6][8] |

GI₅₀: Half-maximal growth inhibition concentration.

Table 3: Off-Target Kinase Inhibition Profile of this compound

| Kinase | % Inhibition at 1 µM this compound | Reference |

| PHK | >80% | [3][6] |

| MARK3 | >80% | [3][6] |

| GCK | >80% | [3][6] |

| MLK1 | >80% | [3][6] |

Data from a screen of 85 kinases.

Signaling Pathways and Cellular Effects

Core DNA Damage Response Pathway

The following diagram illustrates the canonical ATM/CHK2 signaling pathway in response to DNA double-strand breaks and the point of intervention by this compound.

Caption: ATM/CHK2 signaling pathway and this compound inhibition.

Synergistic Interaction with PARP Inhibitors

While this compound alone shows modest cytotoxic effects and does not significantly potentiate the effects of many genotoxic agents, it exhibits strong synergistic cytotoxicity with PARP inhibitors in p53-deficient cancer cells.[3][5][10] PARP inhibitors trap PARP on DNA, leading to the formation of lesions that are converted into DSBs during DNA replication.[3] This, in turn, activates the ATM/CHK2 pathway.[3] The synergistic effect arises because this compound abrogates the CHK2-mediated cell cycle arrest and DNA repair, leading to the accumulation of lethal DNA damage in cells treated with PARP inhibitors.[2][3][4]

The logical relationship is depicted below:

Caption: Synergistic effect of this compound and PARP inhibitors.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's effects. Below are outlines of key experimental protocols.

In Vitro Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of CHK2 and the inhibitory effect of this compound.

-

Reaction Mixture: Prepare a reaction buffer containing recombinant CHK2 enzyme, a suitable substrate (e.g., a peptide containing the CHK2 consensus sequence), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction mixture.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by non-linear regression.

Cellular Growth Inhibition Assay (Sulphorhodamine B - SRB)

This colorimetric assay measures cell density and is used to determine the GI₅₀ of this compound.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of concentrations of this compound for a prolonged period (e.g., 96 hours).

-

Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye.

-

Washing: Remove unbound dye with acetic acid washes.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

-

Analysis: Calculate the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Immunoblotting for DDR Markers

This technique is used to assess the phosphorylation status and protein levels of key components of the DDR pathway.

-

Cell Lysis: Treat cells with a DNA damaging agent (e.g., etoposide) with or without this compound pre-incubation. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-CHK2 (S516), anti-total-CHK2, anti-HDMX, and a loading control like GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The following workflow diagram illustrates the general process for evaluating this compound's cellular activity.

Caption: Experimental workflow for this compound cellular characterization.

Conclusion and Future Directions

This compound is a highly potent and selective CHK2 inhibitor that has been instrumental in elucidating the role of CHK2 in the DNA damage response. While its efficacy as a single agent or in combination with traditional genotoxic chemotherapies appears limited, its strong synergistic interaction with PARP inhibitors in p53-deficient backgrounds presents a compelling rationale for further investigation.[3][4][5] This synthetic lethal approach could offer a targeted therapeutic strategy for a defined patient population. Future preclinical studies should focus on in vivo models to assess the therapeutic window and pharmacokinetic/pharmacodynamic properties of CHK2 inhibitors in combination with PARP inhibitors. As of now, there is no publicly available information on this compound entering clinical trials. The development of CHK2 inhibitors for clinical use remains an active area of research in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

CCT241533: A Potent and Selective CHK2 Inhibitor for Modulating Cell Cycle Checkpoints

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1][2] This document provides a comprehensive overview of the role of this compound in modulating cell cycle checkpoints, its mechanism of action, and its potential therapeutic applications, particularly in combination with other anticancer agents. Detailed experimental protocols and quantitative data are presented to support its use as a valuable research tool and a potential therapeutic agent.

Introduction: The Role of CHK2 in Cell Cycle Control

The integrity of the genome is paramount for normal cellular function and is maintained by a complex network of signaling pathways known as cell cycle checkpoints. These checkpoints ensure that damaged DNA is repaired before the cell proceeds through the cell cycle, thereby preventing the propagation of mutations.[3][4] One of the key players in the DNA damage response (DDR) pathway is Checkpoint Kinase 2 (CHK2).[2]

Upon DNA double-strand breaks (DSBs), the ATM (Ataxia Telangiectasia Mutated) kinase is activated and subsequently phosphorylates CHK2 at threonine 68.[5] This phosphorylation event triggers the dimerization and autophosphorylation of CHK2, leading to its full activation.[5] Activated CHK2 then phosphorylates a range of downstream targets, including p53 and CDC25 phosphatases, to induce cell cycle arrest, facilitate DNA repair, or in cases of extensive damage, trigger apoptosis.[3][5] Given its central role in the DDR, inhibition of CHK2 has emerged as a promising strategy in cancer therapy, particularly in tumors with defective p53.[6]

This compound: Mechanism of Action and Specificity

This compound is a novel and highly selective inhibitor of CHK2.[3][6] X-ray crystallography studies have confirmed that this compound binds to the ATP-binding pocket of CHK2, acting as an ATP-competitive inhibitor.[3][5] This binding prevents the kinase from phosphorylating its downstream substrates, thereby abrogating the CHK2-mediated cell cycle checkpoint response.[3]

Potency and Selectivity

This compound demonstrates high potency against CHK2 with a reported IC50 of 3 nM and a Ki of 1.16 nM.[1][7] Importantly, it exhibits significant selectivity for CHK2 over other kinases, including CHK1 (IC50 = 245 nM), showcasing an 80-fold selectivity.[3][8] A screen against a panel of 85 kinases at a concentration of 1 µM revealed minimal cross-reactivity, with only four other kinases (PHK, MARK3, GCK, and MLK1) showing greater than 80% inhibition.[3][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

| Parameter | Value | Reference |

| CHK2 IC50 | 3 nM | [1][7] |

| CHK2 Ki | 1.16 nM | [7] |

| CHK1 IC50 | 190 - 245 nM | [8][9] |

| hERG IC50 | 22 µM | [9] |

| Cell Line | GI50 | Reference |

| HT-29 | 1.7 µM | [7][8] |

| HeLa | 2.2 µM | [7][8] |

| MCF-7 | 5.1 µM | [7][8] |

Table 1: In Vitro Potency and Cellular Growth Inhibition of this compound

| Combination | Cell Line | Effect | Reference |

| This compound + Bleomycin | HT-29, HeLa | No significant potentiation of cytotoxicity | [3] |

| This compound + PARP inhibitors (AG14447, Olaparib) | HeLa, HT-29 | Significant potentiation of cytotoxicity | [3][6] |

Table 2: this compound in Combination Therapies

Signaling Pathway and Experimental Workflow Diagrams

This compound Inhibition of the CHK2 Signaling Pathway

Caption: this compound inhibits CHK2 activation downstream of ATM.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for evaluating this compound efficacy.

Key Experimental Protocols

Immunoblotting for CHK2 Activation

Objective: To determine the effect of this compound on the phosphorylation of CHK2 in response to DNA damage.

Methodology:

-

Cell Culture and Treatment: Human tumor cell lines (e.g., HT-29) are cultured to ~80% confluency.[3]

-

Cells are treated with a DNA damaging agent (e.g., 50 µM etoposide or bleomycin) for a specified time (e.g., 4-5 hours) in the presence or absence of varying concentrations of this compound.[3]

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total CHK2, phospho-CHK2 (S516), and phospho-CHK2 (T68). A loading control antibody (e.g., GAPDH) is also used.[3]

-

Detection: Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity and Potentiation Assays

Objective: To assess the cytotoxic effect of this compound alone and in combination with other agents.

Methodology:

-

Cell Seeding: Cells (e.g., HT-29, HeLa) are seeded in 96-well plates.[7]

-

Drug Treatment: Cells are treated with increasing concentrations of a cytotoxic agent (e.g., a PARP inhibitor) alone or in combination with a fixed concentration of this compound (typically at its GI50).[4][7]

-

Incubation: Plates are incubated for an extended period (e.g., 96 hours for SRB assay or 7-10 days for colony formation assay).[7]

-

Cell Viability/Growth Measurement:

-

SRB (Sulforhodamine B) Assay: Cells are fixed, stained with SRB, and the absorbance is read to determine cell density.

-

Colony Formation Assay: Colonies are stained with crystal violet and counted.

-

-

Data Analysis: The GI50 (the concentration of drug that inhibits cell growth by 50%) is calculated for the cytotoxic agent alone and in combination with this compound. The Potentiation Index (PI) is then calculated as the ratio of the GI50 of the agent alone to the GI50 in combination with this compound. A PI > 1 indicates potentiation.[4][7]

Cell Cycle Analysis by Flow Cytometry (FACS)

Objective: To determine the effect of this compound on cell cycle distribution following DNA damage.

Methodology:

-

Cell Treatment: Cells (e.g., A549, HeLa) are treated with a DNA damaging agent (e.g., bleomycin), this compound, or a combination of both.[3]

-

Cell Harvesting and Fixation: After a defined period (e.g., 24 hours), cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using appropriate software.

Discussion and Future Directions

This compound has been instrumental in elucidating the role of CHK2 in the DNA damage response. While it did not show significant potentiation with several conventional genotoxic agents, its ability to enhance the cytotoxicity of PARP inhibitors in p53-defective cancer cells is of particular interest.[3][6] This suggests that inhibiting CHK2 can be a valuable strategy to overcome resistance to PARP inhibitors. The activation of CHK2 by PARP inhibitors and its subsequent abrogation by this compound provides a clear mechanistic link for this synergistic interaction.[3][6]

Future research should focus on further exploring the therapeutic potential of CHK2 inhibitors like this compound in combination with other targeted therapies. Investigating the role of CHK2 in other cellular processes beyond the canonical DNA damage response could also unveil new therapeutic opportunities. Although no clinical trial data for this compound is currently available, the promising preclinical findings warrant further investigation into its clinical utility.[10] The development of potent and selective CHK2 inhibitors remains a key area of interest in oncology drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

CCT241533: A Technical Guide to a Potent and Selective CHK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of CCT241533, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). The information is compiled from preclinical research and is intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.

Introduction

This compound is an ATP-competitive inhibitor of CHK2, a critical kinase in the DNA damage response (DDR) pathway.[1][2][3] CHK2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, playing a pivotal role in cell cycle arrest, DNA repair, and apoptosis.[1][4][5] The inhibition of CHK2 is a potential therapeutic strategy to enhance the efficacy of DNA-damaging agents, particularly in p53-deficient tumors.[1][6] this compound was developed as a molecular tool and potential therapeutic agent to investigate this hypothesis.[5]

Biochemical and Cellular Activity

This compound has demonstrated high potency and selectivity for CHK2 in both biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity (fold vs. CHK1) |

| CHK2 | Radiometric | 3[1][2][6] | 1.16[1][2][7] | 80[1] |

| CHK1 | Radiometric | 245[1][5][7] | - | - |

Table 2: Kinase Selectivity Profile of this compound

| Kinases with >80% Inhibition at 1 µM |

| PHK |

| MARK3 |

| GCK |

| MLK1 |

| Data from a screen of 85 kinases.[1][7] |

Table 3: Cellular Growth Inhibitory Activity of this compound

| Cell Line | Cancer Type | p53 Status | GI50 (µM) |

| HT-29 | Colon | Defective | 1.7[1][2][7] |

| HeLa | Cervical | Defective | 2.2[1][2][7] |

| MCF-7 | Breast | Wild-Type | 5.1[1][2][7] |

Mechanism of Action

X-ray crystallography has confirmed that this compound binds to the ATP pocket of CHK2.[1][2][6] In response to DNA damage, this compound effectively blocks CHK2 activity in human tumor cell lines. This is evidenced by the inhibition of CHK2 autophosphorylation at serine 516 (S516), a key biomarker of CHK2 activation, as well as the prevention of CHK2-mediated degradation of its substrate, HDMX.[1][2][6]

Signaling Pathway of CHK2 Activation and Inhibition by this compound

References

- 1. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

CCT241533: A Technical Guide to a Potent and Selective Chemical Probe for CHK2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CCT241533, a well-characterized, potent, and selective chemical probe for the Serine/Threonine-protein kinase CHK2. CHK2 is a critical component of the DNA damage response (DDR) pathway, making it a key target of interest in cancer research and therapy.[1][2][3][4] This guide details the probe's biochemical and cellular activity, mechanism of action, and the experimental protocols necessary for its effective use in research settings.

Quantitative Data Summary

This compound has been rigorously profiled to establish its potency, selectivity, and cellular efficacy. The following tables summarize the key quantitative data for this chemical probe.

Table 1: In Vitro Potency, Selectivity, and hERG Liability of this compound

| Target | Parameter | Value | Reference(s) |

| CHK2 | IC₅₀ | 3 nM | [1][5][6][7][8] |

| Kᵢ | 1.16 nM | [1][5][6] | |

| CHK1 | IC₅₀ | 190 - 245 nM | [1][5][7][9] |

| Selectivity | CHK1/CHK2 IC₅₀ Ratio | ~63 to 80-fold | [1][5][8][9][10] |

| hERG | IC₅₀ | 22 µM | [5][8][10] |

Table 2: Off-Target Kinase Profile of this compound

A kinase panel screen of 85 kinases was performed with 1 µM this compound. Only four other kinases showed greater than 80% inhibition.[1][9]

| Off-Target Kinase | % Inhibition at 1 µM |

| PHK | >80% |

| MARK3 | >80% |

| GCK | >80% |

| MLK1 | >80% |

Table 3: Cellular Growth Inhibitory Activity of this compound

| Cell Line | GI₅₀ (Growth Inhibition) | Reference(s) |

| HT-29 (p53-null) | 1.7 µM | [5][9] |

| HeLa (p53-defective) | 2.2 µM | [5][9] |

| MCF-7 (p53-wild-type) | 5.1 µM | [5][9] |

Mechanism of Action and Structural Insights

This compound functions as a reversible, ATP-competitive inhibitor of CHK2.[1][5][6] Its mechanism has been confirmed through enzyme kinetics, which showed no alteration upon preincubation with the CHK2 enzyme.[1] Furthermore, X-ray crystallography has elucidated the binding mode of this compound within the ATP-binding pocket of the CHK2 kinase domain, providing a structural basis for its potent inhibitory activity.[1][2][7][8][11]

Figure 1: this compound competitively occupies the CHK2 ATP-binding site.

CHK2 Signaling and Pharmacological Inhibition

CHK2 is a central transducer in the DNA double-strand break (DSB) response pathway.[1][7][8] Upon DSB detection by the MRN complex (MRE11–RAD50–NBS1), the ATM kinase is activated and phosphorylates CHK2 at Threonine 68 (T68).[1][7] This initiates CHK2 dimerization and autophosphorylation, leading to its full activation.[1][7] Active CHK2 then phosphorylates downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3][4] this compound inhibits the kinase activity of CHK2, thereby preventing the phosphorylation of these downstream effectors.

Figure 2: Inhibition of the CHK2 signaling pathway by this compound.

Experimental Protocols

Effective use of this compound requires robust experimental design. The following are detailed methodologies for key assays cited in the characterization of this probe.

In Vitro CHK2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant CHK2.

-

Reagents and Materials : Recombinant human CHK2 kinase, kinase buffer, ATP (radiolabeled or non-radiolabeled depending on detection method), substrate peptide, this compound serial dilutions, and detection reagents.

-

Procedure : a. Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer. b. In a 96-well plate, add CHK2 enzyme to each well containing the diluted inhibitor or DMSO vehicle control. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the plate at 30°C for a specified period (e.g., 60 minutes). e. Terminate the reaction. f. Quantify substrate phosphorylation using an appropriate method (e.g., radiometric detection for ³³P-ATP or luminescence-based assay like Kinase-Glo®). g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Immunoblotting for Cellular CHK2 Inhibition

This protocol verifies that this compound engages and inhibits CHK2 in a cellular context by measuring downstream biomarkers.

-

Cell Culture and Treatment : a. Plate human tumor cells (e.g., HT-29, HeLa) and allow them to adhere overnight.[1] b. Pre-incubate cells with various concentrations of this compound (or DMSO vehicle) for 1 hour.[1] c. Induce DNA damage by adding a genotoxic agent (e.g., 50 µM etoposide) or by irradiation (e.g., 5 Gy) and incubate for a further 4-5 hours.[1][12]

-

Protein Extraction : a. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C. c. Determine protein concentration using a BCA or Bradford assay.

-

Western Blotting : a. Denature protein lysates and separate them by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-CHK2 (S516), anti-total CHK2, anti-HDMX, and a loading control (e.g., GAPDH).[1] e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Analyze the band intensities to assess the inhibition of S516 autophosphorylation and the prevention of HDMX degradation.[1]

Figure 3: Experimental workflow for assessing cellular CHK2 inhibition.

Cytotoxicity and Potentiation Assays

These assays determine the intrinsic cytotoxicity of this compound and its ability to potentiate the effects of other agents, such as PARP inhibitors.

-

Assay Principle : The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.

-

Procedure : a. Seed cells in 96-well plates and allow them to attach. b. For potentiation studies, treat cells with a fixed concentration of this compound (e.g., its GI₅₀) in combination with increasing concentrations of a PARP inhibitor (e.g., Olaparib).[1] For single-agent cytotoxicity, treat with this compound alone. c. Incubate the plates for a defined period (e.g., 96 hours).[1] d. Fix the cells to the plate with trichloroacetic acid (TCA). e. Stain the cells with 0.4% SRB solution. f. Wash away the unbound dye and solubilize the protein-bound dye with a 10 mM Tris base solution. g. Read the absorbance at ~510 nm on a plate reader. h. Calculate the GI₅₀ values. For potentiation, calculate the Potentiation Index (PI) as the ratio of the GI₅₀ of the PARP inhibitor alone to the GI₅₀ in combination with this compound. A PI > 1 indicates potentiation.[1]

Conclusion

This compound is a highly potent, selective, and cell-active ATP-competitive inhibitor of CHK2. Its well-defined mechanism of action, characterized cellular effects, and the availability of co-crystal structure data make it an exemplary chemical probe for investigating the biological roles of CHK2. It has proven particularly valuable in studies demonstrating the synthetic lethality between CHK2 inhibition and PARP inhibition in p53-deficient cancer cells.[1][7] The use of this compound, guided by the protocols outlined in this document, will enable researchers to dissect the complex functions of CHK2 in DNA damage repair, cell cycle control, and cancer therapy response.

References

- 1. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. What are Chk inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. apexbt.com [apexbt.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Investigating CHK2 Signaling with CCT241533: A Technical Guide

This guide provides an in-depth overview of the Checkpoint Kinase 2 (CHK2) signaling pathway and the use of CCT241533, a potent and selective small molecule inhibitor, to investigate its function. This document is intended for researchers, scientists, and drug development professionals engaged in cancer research and cell cycle regulation.

The CHK2 Signaling Pathway

Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that functions as a tumor suppressor by acting as a transducer in the DNA damage response (DDR) network.[1] It is primarily activated in response to DNA double-strand breaks (DSBs).[2] The canonical activation pathway begins with the sensing of DSBs by the MRE11-RAD50-NBS1 (MRN) complex, which in turn recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3] ATM then phosphorylates CHK2 at threonine 68 (T68), leading to CHK2 dimerization and full activation through autophosphorylation at sites including serine 516 (S516).[2]

Once active, CHK2 phosphorylates a variety of downstream substrates to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[1][4] Key targets include:

-

CDC25 Phosphatases (CDC25A and CDC25C): Phosphorylation and subsequent inhibition of CDC25 proteins prevent the activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at G1/S and G2/M transitions.[1]

-

p53: CHK2 can phosphorylate p53 on serine 20, stabilizing it and promoting its transcriptional activity to induce apoptosis or cell cycle arrest.[1]

-

BRCA1: Phosphorylation of BRCA1 by CHK2 is involved in promoting the homologous recombination (HR) pathway for DNA repair.[1][2]

-

HDMX: In response to DNA damage, CHK2 phosphorylates HDMX, targeting it for degradation.[2]

This compound: A Potent and Selective CHK2 Inhibitor

This compound is a potent, selective, and ATP-competitive inhibitor of CHK2.[2][5] X-ray crystallography has confirmed that it binds directly within the ATP pocket of the CHK2 kinase domain.[2][6] Its high selectivity and potency make it an invaluable chemical probe for elucidating the cellular functions of CHK2.

The following tables summarize the quantitative biochemical and cellular data for this compound.

Table 1: Biochemical Activity of this compound

| Target Kinase | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (vs. CHK1) |

|---|---|---|---|---|

| CHK2 | In vitro | 3 | 1.16 | ~80-fold |

| CHK1 | In vitro | 245 | - | - |

Data sourced from references[2][7][8].

Table 2: Cellular Growth Inhibition by this compound

| Cell Line | Cancer Type | p53 Status | GI₅₀ (µM) |

|---|---|---|---|

| HT-29 | Colon | Mutant | 1.7 |

| HeLa | Cervical | Wild-type (inactive) | 2.2 |

| MCF-7 | Breast | Wild-type | 5.1 |

GI₅₀ (Growth Inhibitory concentration 50%) values were determined using a 96-hour Sulforhodamine B (SRB) assay. Data sourced from references[2][7][9].

Table 3: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM this compound |

|---|---|

| PHK | >80% |

| MARK3 | >80% |

| GCK | >80% |

| MLK1 | >80% |

This compound was screened against a panel of 85 kinases and showed minimal cross-reactivity, with only the four kinases listed showing >80% inhibition at a 1 µM concentration.[2][7]

Experimental Protocols

Detailed methodologies are crucial for the successful use of this compound. Below are protocols for key experiments.

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant CHK2. Radiometric assays are often considered the gold standard for this purpose.[10]

Methodology:

-

Preparation: Prepare serial dilutions of this compound in an appropriate buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Setup: In a microplate, combine the kinase buffer, recombinant CHK2 enzyme, and a suitable peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate briefly.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Allow the reaction to proceed at 30°C for a predetermined time within the linear range of the assay.

-

Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Detection: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P on the filters using a scintillation counter.

-

Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration and plot the data to determine the IC₅₀ value.

This assay confirms that this compound can inhibit CHK2 activity within a cellular context by measuring the phosphorylation of its downstream targets.

Methodology:

-

Cell Culture: Plate human tumor cells (e.g., HT-29, HeLa) and allow them to adhere and enter exponential growth.[2]

-

Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.

-

DNA Damage Induction: Add a DNA damaging agent (e.g., 50 µM etoposide) or expose cells to ionizing radiation (e.g., 5 Gy) to activate the ATM-CHK2 pathway.[2]

-

Incubation: Continue incubation for an appropriate time (e.g., 5 hours) to allow for CHK2 activation and downstream signaling.

-

Protein Extraction: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key pathway markers such as phospho-CHK2 (S516), total CHK2, and HDMX.[2] A loading control like GAPDH should also be used.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify the band intensities to assess the dose-dependent inhibition of CHK2 activity by this compound.

This compound has been shown to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[2][11] This assay quantifies this synergistic effect.

Methodology:

-

Cell Plating: Plate cells in 96-well plates for an SRB assay or at lower densities in 6-well plates for a colony formation assay.[2][9]

-

Treatment Matrix Setup: Treat cells with:

-

Increasing concentrations of the PARP inhibitor (e.g., Olaparib) alone.

-

A fixed concentration of this compound alone (typically its GI₅₀ value).

-

Increasing concentrations of the PARP inhibitor combined with the fixed concentration of this compound.

-

-

Incubation: Incubate the cells for a prolonged period (96 hours for SRB, 7-10 days for colony formation).[2]

-

Assay Readout:

-

SRB Assay: Fix the cells, stain with Sulforhodamine B, and measure the absorbance to determine cell density.

-

Colony Formation Assay: Fix and stain the colonies with crystal violet, then count the number of colonies.

-

-

Data Analysis:

-

Calculate the GI₅₀ value for the PARP inhibitor both in the absence and presence of this compound.

-

Determine the Potentiation Index (PI) using the following formula: PI = (GI₅₀ of PARP inhibitor alone) / (GI₅₀ of PARP inhibitor + this compound)

-

A PI value greater than 1 indicates a synergistic or potentiating effect.[2][9]

-

Conclusion

This compound is a well-characterized, potent, and selective CHK2 inhibitor that serves as an essential tool for dissecting the role of CHK2 in the DNA damage response and other cellular processes. By employing the biochemical and cellular assays outlined in this guide, researchers can effectively probe CHK2 signaling, validate its role as a therapeutic target, and explore novel combination strategies, such as its synergy with PARP inhibitors, for cancer therapy.[2][11]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT241533: A Technical Guide to its Apoptotic Effects and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of CCT241533, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). It details the compound's mechanism of action, its modulatory effects on apoptosis, particularly in combination with other anti-cancer agents, and provides comprehensive experimental data and protocols derived from key studies.

Introduction to this compound

This compound is a highly selective, ATP-competitive small molecule inhibitor of CHK2, a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] CHK2 is a key transducer kinase activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs).[2][3] Once activated, CHK2 phosphorylates a variety of downstream substrates that orchestrate cellular responses including cell cycle arrest, DNA repair, and apoptosis.[2][4] Given its central role in genomic integrity, CHK2 has been investigated as a therapeutic target. This compound was developed as a tool to probe the function of CHK2 and as a potential therapeutic agent.[2]

Core Mechanism of Action

This compound functions by binding to the ATP pocket of CHK2, preventing the phosphorylation of its substrates.[2][4] X-ray crystallography has confirmed this binding mode.[4][5] The inhibition is potent, with an in-vitro IC50 of 3 nM and a Ki of 1.16 nM.[1][6] The compound demonstrates significant selectivity for CHK2 over the related kinase CHK1 (IC50 = 245 nM), with approximately 80-fold greater potency for CHK2.[4][7] In cellular contexts, this compound effectively blocks CHK2 activity following DNA damage, which is demonstrated by the inhibition of CHK2 autophosphorylation at Serine 516 (S516) and the prevention of downstream target modulation, such as HDMX degradation.[4][5][6]

This compound's Effect on Apoptosis

The primary effect of this compound on apoptosis is not as a direct inducer, but as a modulator, with its impact being highly dependent on the cellular p53 status and the presence of co-administered therapies.

A key finding is that this compound significantly enhances the cytotoxic and apoptotic effects of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib (B1684210), in p53-defective cancer cells.[4][5][8] PARP inhibitors trap PARP on DNA, leading to the formation of DSBs during replication.[4] These DSBs trigger the activation of the ATM-CHK2 pathway.[4] In p53-deficient cells, the inhibition of an active CHK2 by this compound appears to impair DNA repair pathways like homologous recombination, leading to an accumulation of lethal DNA damage and a subsequent increase in apoptosis.[4] This synergistic effect suggests a promising therapeutic strategy for p53-mutant cancers.[4][8]

In contrast to its effects with PARP inhibitors, this compound does not potentiate the cytotoxicity of various genotoxic agents, including bleomycin, etoposide, and doxorubicin, in several tested cancer cell lines.[4][5][8]

In cells with a functional p53 pathway, CHK2 acts as an upstream activator of p53-dependent apoptosis following DNA damage.[3][4] Consequently, the inhibition of CHK2 by this compound in this context can protect p53 wild-type cells from apoptosis induced by genotoxic stress.[4] This has been observed in mouse thymocytes protected from radiation-induced apoptosis.[7] This differential effect could potentially widen the therapeutic window by protecting normal tissues during cancer therapy.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's potency and cellular effects.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

|---|---|---|---|

| CHK2 | IC50 | 3 nM | [1][4][6] |

| CHK2 | Ki | 1.16 nM | [1][6][7] |

| CHK1 | IC50 | 245 nM |[4][7] |

Table 2: Growth Inhibitory Effects of this compound (Single Agent)

| Cell Line | Cancer Type | p53 Status | GI50 (µM) | Reference |

|---|---|---|---|---|

| HT-29 | Colon | Defective | 1.7 | [4][6] |

| HeLa | Cervical | Defective | 2.2 | [4][6] |

| MCF-7 | Breast | Wild-Type | 5.1 |[4][6] |

Table 3: Potentiation of PARP Inhibitor Cytotoxicity by this compound

| Cell Line | PARP Inhibitor | Potentiation Index (PI)* | Reference |

|---|---|---|---|

| HeLa | AG14447 | 3.0 | [4] |

| HT-29 | AG14447 | 1.9 | [4] |

| HeLa | Olaparib | 4.0 | [4] |

*Potentiation Index (PI) is the ratio of the GI50 for the PARP inhibitor alone to the GI50 for the PARP inhibitor in combination with this compound. A PI > 1 indicates potentiation.[6]

Table 4: Effect of this compound and Olaparib on Apoptosis in HeLa Cells

| Treatment | Apoptotic Cells (%) | Reference |

|---|---|---|

| Vehicle Control | ~5 | [4] |

| This compound alone | ~7 | [4] |

| Olaparib alone | ~10 | [4] |

| this compound + Olaparib | ~25 |[4] |

Signaling Pathways and Workflows

Experimental Protocols

-

Cell Lines: HT-29, HeLa, and MCF-7 cells are maintained in appropriate culture medium supplemented with 10% Fetal Bovine Serum and antibiotics.[4]

-

Cytotoxicity Measurement (SRB Assay): Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of this compound, a genotoxic agent, or a PARP inhibitor, alone or in combination.[6] After a 96-hour incubation period, cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B (SRB) dye.[4] The dye is solubilized, and absorbance is read at 564 nm to determine cell density. The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.[4]

-

Cell Lysis: Cells are treated with a DNA-damaging agent (e.g., 50 µM etoposide) with or without this compound for a specified time (e.g., 5 hours).[4] Cells are then harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Electrophoresis: Protein concentration is determined using a BCA or Bradford assay. Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated overnight with primary antibodies against total CHK2, phospho-CHK2 (S516), phospho-CHK2 (T68), or other targets of interest (e.g., HDMX).[4] After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH is typically used as a loading control.[4]

-

Cell Treatment and Collection: HeLa cells are treated with this compound and/or olaparib for 48-72 hours. Both floating and adherent cells are collected.[4]

-

Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are incubated in the dark for 15 minutes at room temperature and then immediately analyzed on a flow cytometer.[4] Annexin V-positive, PI-negative cells are quantified as early apoptotic, while Annexin V-positive, PI-positive cells represent late apoptotic or necrotic cells.

Conclusion

This compound is a well-characterized, potent, and selective CHK2 inhibitor. Its effect on apoptosis is context-dependent, highlighting the complexity of the DNA damage response network. While it does not induce apoptosis directly, its ability to dramatically sensitize p53-deficient cancer cells to PARP inhibitors marks a significant finding.[4] This synergy provides a strong rationale for the clinical investigation of combining CHK2 and PARP inhibitors as a targeted therapy for cancers harboring p53 mutations.[4][8] Further research should focus on elucidating the precise molecular mechanisms of this synthetic lethality and identifying predictive biomarkers to guide patient selection.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CCT241533, a Selective CHK2 Inhibitor

These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing CCT241533, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2][3][4][5] this compound is a valuable tool for investigating the role of CHK2 in DNA damage response (DDR) pathways and for exploring its therapeutic potential, particularly in combination with other anticancer agents like PARP inhibitors.[1][3][6]

Mechanism of Action

This compound selectively inhibits CHK2, a key serine/threonine kinase in the ATM-mediated signaling pathway activated in response to DNA double-strand breaks.[1][3][7] By binding to the ATP pocket of CHK2, this compound prevents its autophosphorylation and subsequent activation, thereby abrogating downstream signaling that leads to cell cycle arrest and DNA repair.[1][3] This inhibition of CHK2 has been shown to potentiate the cytotoxic effects of PARP inhibitors in cancer cells.[1][3]

Data Presentation

In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference |

| CHK2 | IC₅₀ | 3 nM | [1][2][3][4][5] |

| CHK2 | Kᵢ | 1.16 nM | [1][2][4][5][8] |

| CHK1 | IC₅₀ | 245 nM | [1][8] |

Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| HT-29 | Growth Inhibition | GI₅₀ | 1.7 µM | [1][2] |

| HeLa | Growth Inhibition | GI₅₀ | 2.2 µM | [1][2] |

| MCF-7 | Growth Inhibition | GI₅₀ | 5.1 µM | [1][2] |

Experimental Protocols

In Vitro CHK2 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant CHK2.

Materials:

-

Recombinant human CHK2 enzyme

-

This compound

-

ATP

-

Kinase buffer

-

Substrate peptide

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the recombinant CHK2 enzyme, the substrate peptide, and the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for the recommended time.

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Growth Inhibition (GI₅₀) Assay

This protocol uses a Sulforhodamine B (SRB) assay to measure the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-29, HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 96 hours.

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound SRB with Tris base solution.

-

Measure the absorbance at 510 nm using a plate reader.

-

Calculate the GI₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Western Blot Analysis of CHK2 Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation of CHK2 and its downstream targets.

Materials:

-

Human cancer cell lines

-

This compound

-

DNA damaging agent (e.g., etoposide)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-pCHK2 (S516), anti-CHK2, anti-HDMX, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce DNA damage by adding a genotoxic agent like etoposide (B1684455) and incubate for the desired time.[1]

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Potentiation Assay with PARP Inhibitors

This protocol evaluates the synergistic effect of this compound and PARP inhibitors on cell viability using a colony formation assay.

Materials:

-

Human cancer cell lines

-

This compound

-

PARP inhibitor (e.g., Olaparib)

-

Complete cell culture medium

-

Crystal violet solution

-

6-well plates

Procedure:

-

Seed a low density of cells in 6-well plates.

-

Treat the cells with a fixed concentration of this compound, increasing concentrations of a PARP inhibitor, or a combination of both.

-

Incubate the cells for 7-14 days to allow for colony formation.

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies and calculate the potentiation index (PI), which is the ratio of the GI₅₀ of the PARP inhibitor alone to the GI₅₀ in combination with this compound.[1] A PI greater than 1 indicates potentiation.[1]

Visualizations

This compound Mechanism of Action in the DNA Damage Response Pathway

Caption: this compound inhibits CHK2 activation in the DNA damage response pathway.

Experimental Workflow for Evaluating this compound Activity

Caption: Workflow for the preclinical evaluation of the CHK2 inhibitor this compound.

References